molecular formula C31H27F2N3O6 B4303157 3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B4303157
M. Wt: 575.6 g/mol
InChI Key: XLDINHGEGSGGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-amino-1-(2,4-difluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the amino, difluorophenyl, methoxyphenyl, and pyridinyl groups through various substitution and coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-amino-1-(2,4-difluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Dimethyl 2-amino-1-(2,4-difluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-amino-1-(2,4-difluorophenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Lacks the methoxyphenyl group.

    Dimethyl 2-amino-1-(2,4-difluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate: Lacks the difluorophenyl group.

Uniqueness

The presence of both the difluorophenyl and methoxyphenyl groups in 3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE contributes to its unique chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

dimethyl 2-amino-1-(2,4-difluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N3O6/c1-40-19-9-6-16(7-10-19)20-14-23-26(28(37)25(20)30(38)41-2)24(17-5-4-12-35-15-17)27(31(39)42-3)29(34)36(23)22-11-8-18(32)13-21(22)33/h4-13,15,20,24-25H,14,34H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDINHGEGSGGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=C(C=C(C=C4)F)F)N)C(=O)OC)C5=CN=CC=C5)C(=O)C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 2
3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 3
3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 4
3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 5
3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 6
3,6-DIMETHYL 2-AMINO-1-(2,4-DIFLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.